Cas no 107624-44-2 (2-(2-Phenylphenoxy)acetonitrile)

2-(2-Phenylphenoxy)acetonitrile structure
107624-44-2 structure
Product Name:2-(2-Phenylphenoxy)acetonitrile
CAS No:107624-44-2
MF:C14H11NO
MW:209.243243455887
MDL:MFCD09906424
CID:127623
PubChem ID:329819098
Update Time:2025-04-18

2-(2-Phenylphenoxy)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile,2-([1,1'-biphenyl]-2-yloxy)-
    • (2-Biphenylyloxy)acetonitrile
    • (Biphenyl-2-yloxy)-acetonitrile
    • [1,1'-Biphenyl]-2,3,3',4,4',5'-hexol
    • [1,1-Biphenyl]-2,3,3,4,4,5-hexol(9CI)
    • AG-E-98926
    • Biphenyl-2,3,4,3',4',5'-hexaol
    • biphenyl-2-yloxy-acetonitrile
    • CTK1C1446
    • 2-(2-Phenylphenoxy)acetonitrile
    • CS-0364205
    • 107624-44-2
    • ([1,1'-Biphenyl]-2-yloxy)acetonitrile, AldrichCPR
    • AKOS000194470
    • MFCD09906424
    • 2-{[1,1'-BIPHENYL]-2-YLOXY}ACETONITRILE
    • 2-([1,1'-Biphenyl]-2-yloxy)acetonitrile
    • MDL: MFCD09906424
    • Inchi: 1S/C14H11NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,11H2
    • InChI Key: FYVUHGKBSDJFNH-UHFFFAOYSA-N
    • SMILES: O(CC#N)C1C=CC=CC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 209.08413
  • Monoisotopic Mass: 209.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • PSA: 33.02

2-(2-Phenylphenoxy)acetonitrile Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

2-(2-Phenylphenoxy)acetonitrile Pricemore >>

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abcr
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